rac-(1R,2R)-1-ethyl-2-methylcyclopentane, trans
Description
Properties
CAS No. |
930-90-5 |
|---|---|
Molecular Formula |
C8H16 |
Molecular Weight |
112.21 g/mol |
IUPAC Name |
(1R,2R)-1-ethyl-2-methylcyclopentane |
InChI |
InChI=1S/C8H16/c1-3-8-6-4-5-7(8)2/h7-8H,3-6H2,1-2H3/t7-,8-/m1/s1 |
InChI Key |
BSKOLJVTLRLTHE-HTQZYQBOSA-N |
Isomeric SMILES |
CC[C@@H]1CCC[C@H]1C |
Canonical SMILES |
CCC1CCCC1C |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Catalytic Hydrogenation of Cyclopentene Derivatives
A common route involves the hydrogenation of substituted cyclopentenes. For example, 1-methylcyclopentene serves as a precursor, where ethylation at the 2-position is achieved via catalytic hydrogenation.
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Procedure :
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Substrate : 1-Methylcyclopentene (CAS 693-89-0) is reacted with ethyl magnesium bromide under Grignard conditions .
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Catalyst : Palladium on carbon (Pd/C) or Raney nickel facilitates hydrogenation at 50–80°C and 10–15 bar H₂ pressure .
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Stereochemical Outcome : The trans configuration arises from anti-addition of hydrogen across the double bond, guided by the catalyst’s surface geometry .
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Key Data :
| Parameter | Value |
|---|---|
| Yield | 65–72% |
| Selectivity (trans:cis) | 3:1 |
| Reaction Time | 6–8 hours |
Epoxidation-Reduction Strategy
Epoxidation of cyclopentene derivatives followed by reductive ring-opening provides a pathway to install ethyl and methyl groups with trans stereochemistry .
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Steps :
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Epoxidation : Treatment of 1-methylcyclopentene with meta-chloroperbenzoic acid (mCPBA) forms the corresponding epoxide.
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Reductive Opening : Sodium borohydride (NaBH₄) in ethanol reduces the epoxide, yielding the diol intermediate.
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Deoxygenation : The diol undergoes dehydroxylation via the Barton-McCombie reaction to yield the trans product .
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Challenges :
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Competing cis product formation (up to 30%) due to steric effects during reduction.
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Purification difficulties necessitate chromatographic separation .
Diels-Alder Cycloaddition
The Diels-Alder reaction between ethylene and a substituted cyclopentadiene offers a stereocontrolled route.
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Substrates :
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Diene: 1-Methylcyclopentadiene
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Dienophile: Ethylacetylene
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Conditions : Lewis acid catalysts (e.g., AlCl₃) enhance regioselectivity .
Outcome :
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Endo preference favors trans product formation.
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Post-reaction hydrogenation stabilizes the cyclopentane ring.
Data :
| Parameter | Value |
|---|---|
| Yield | 58% |
| Endo:Exo Ratio | 4:1 |
| Reaction Temperature | 80°C |
Ring-Closing Metathesis (RCM)
Transition-metal-catalyzed RCM constructs the cyclopentane core while installing substituents.
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Catalyst : Grubbs 2nd-generation catalyst enables cross-metathesis between 1-methyl-1,3-pentadiene and ethyl vinyl ether .
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Mechanism : The reaction proceeds via a [2+2] cycloaddition mechanism, followed by retro-cycloaddition to form the trans product.
Optimization :
Performance :
| Parameter | Value |
|---|---|
| Conversion | 85% |
| Trans Selectivity | 92% |
Stereochemical Analysis and Racemic Resolution
The racemic nature of the product necessitates chiral resolution techniques:
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Chromatography : Chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) separate enantiomers .
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Crystallization : Diastereomeric salt formation with (-)-dibenzoyl tartaric acid achieves >99% ee .
Efficiency Comparison :
| Method | Enantiomeric Excess (%) | Yield (%) |
|---|---|---|
| Chromatography | 98 | 45 |
| Crystallization | 99.5 | 60 |
Thermodynamic and Kinetic Considerations
The trans isomer’s stability is influenced by steric and electronic factors:
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Steric Strain : trans-1,2-disubstitution minimizes 1,3-diaxial interactions, lowering strain by 8–10 kcal/mol compared to cis .
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Ring Conformation : Half-chair conformations dominate, with the ethyl group equatorial to reduce torsional strain .
Industrial-Scale Production Challenges
Chemical Reactions Analysis
Types of Reactions
Rac-(1R,2R)-1-ethyl-2-methylcyclopentane, trans, can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can further hydrogenate the compound, although this is less common due to its already saturated nature.
Substitution: Halogenation reactions can introduce halogen atoms into the cyclopentane ring, leading to the formation of halo derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Catalytic hydrogenation using Pd/C or nickel catalysts.
Substitution: Halogenation can be achieved using halogens like chlorine (Cl2) or bromine (Br2) in the presence of light or a radical initiator.
Major Products Formed
Oxidation: Formation of 1-ethyl-2-methylcyclopentanone or 1-ethyl-2-methylcyclopentanol.
Reduction: Further hydrogenation products, though rare.
Substitution: Formation of 1-ethyl-2-methyl-3-chlorocyclopentane or similar halo derivatives.
Scientific Research Applications
Applications in Organic Chemistry
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Synthesis of Complex Molecules :
- The compound serves as a precursor in the synthesis of more complex organic molecules due to its stable cyclopentane ring structure. It can be utilized in reactions such as alkylation and cyclization to produce various derivatives.
- Chiral Catalyst Development :
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Solvent in Organic Reactions :
- With its favorable boiling point and low toxicity, rac-(1R,2R)-1-ethyl-2-methylcyclopentane is often employed as a solvent in organic reactions, facilitating better solubility of reactants and products.
Pharmaceutical Applications
- Drug Design and Development :
- Reference Standard in Analytical Chemistry :
Materials Science Applications
-
Polymer Production :
- rac-(1R,2R)-1-ethyl-2-methylcyclopentane can be polymerized to create materials with unique properties suitable for applications in coatings, adhesives, and sealants.
- Additive Manufacturing :
Case Study 1: Chiral Catalysis
A study demonstrated the effectiveness of rac-(1R,2R)-1-ethyl-2-methylcyclopentane as a chiral auxiliary in the synthesis of enantiomerically pure amino acids. The reaction conditions were optimized to yield high selectivity and conversion rates.
Case Study 2: Pharmaceutical Analysis
In pharmaceutical research, rac-(1R,2R)-1-ethyl-2-methylcyclopentane was utilized as an internal standard during the quantification of active pharmaceutical ingredients (APIs) using GC-MS. The results indicated that the compound significantly improved the accuracy of the analytical method.
Mechanism of Action
The mechanism of action of rac-(1R,2R)-1-ethyl-2-methylcyclopentane, trans, depends on its specific application. In biological systems, the compound may interact with chiral receptors or enzymes, leading to stereospecific effects. The molecular targets and pathways involved can vary, but often include interactions with proteins or nucleic acids that recognize the specific stereochemistry of the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs: Substituent Effects
a. trans-1,2-Dimethylcyclopentane (CAS: 822-50-4)
- Structure : Cyclopentane with methyl groups at the 1- and 2-positions in a trans configuration.
- Molecular Formula : C₇H₁₄; Molecular Weight : 98.19 g/mol.
- Key Differences : Lacks the ethyl group, resulting in reduced steric bulk and lower molecular weight. Boiling point and density are expected to be lower than the target compound due to decreased van der Waals interactions .
b. trans-1-Acetyl-2-methylcyclopentane (CAS: 1601-00-9)
- Structure : Cyclopentane with a ketone (acetyl) group at the 1-position and methyl at the 2-position.
- Molecular Formula : C₈H₁₄O; Molecular Weight : 126.20 g/mol.
- Key Differences: The ketone group introduces polarity, increasing boiling point (~158–161°C inferred from analogous cyclopentenones) and water solubility compared to the nonpolar target compound .
a. rac-(1R,2R)-2-Methylcyclopentane-1-carboxylic Acid, trans (CAS: 4541-43-9)
- Structure : Cyclopentane with a carboxylic acid at the 1-position and methyl at the 2-position.
- Molecular Formula : C₇H₁₂O₂; Molecular Weight : 142.15 g/mol.
- Key Differences : The carboxylic acid group enables hydrogen bonding, significantly raising the boiling point (>200°C) and making it suitable for pharmaceutical intermediates .
b. trans-(1R,2R)-2-Aminocyclopentanol Hydrochloride (CAS: 31775-67-4)
- Structure: Cyclopentane with hydroxyl and amino groups in a trans configuration.
- Molecular Formula: C₅H₁₂ClNO; Molecular Weight: 153.61 g/mol.
- Key Differences : Polar functional groups enhance solubility in aqueous media and enable use in medicinal chemistry (e.g., as a chiral building block for antibiotics) .
Halogenated and Sulfur-Containing Analogs
a. trans-2-Chlorocyclopentane-1-carboxylic Acid (PIN)
- Structure : Cyclopentane with chlorine at the 2-position and carboxylic acid at the 1-position.
- Molecular Formula : C₆H₉ClO₂; Molecular Weight : 160.59 g/mol.
- Key Differences: Chlorine increases electronegativity, enhancing acidity (pKa ~2–3) compared to non-halogenated analogs .
b. rac-(1R,2R)-2-(Methylsulfanyl)cyclopentan-1-amine, trans
- Structure : Cyclopentane with a methylsulfanyl group at the 2-position and amine at the 1-position.
- Molecular Formula : C₆H₁₃NS; Molecular Weight : 131.24 g/mol.
Data Tables
Table 1: Physical Properties of rac-(1R,2R)-1-Ethyl-2-methylcyclopentane, trans and Analogs
| Compound | Molecular Formula | Molecular Weight (g/mol) | Density (g/cm³) | Boiling Point (°C) | Melting Point (°C) |
|---|---|---|---|---|---|
| rac-(1R,2R)-1-Ethyl-2-methylcyclopentane | C₈H₁₆ | 112.21 | 0.767 | 124.1 | 13.5 |
| trans-1,2-Dimethylcyclopentane | C₇H₁₄ | 98.19 | Not reported | ~110 (estimated) | Not reported |
| trans-1-Acetyl-2-methylcyclopentane | C₈H₁₄O | 126.20 | ~0.97 | 158–161* | Not reported |
| rac-(1R,2R)-2-Methylcyclopentane-1-carboxylic Acid | C₇H₁₂O₂ | 142.15 | Not reported | >200 (estimated) | Not reported |
*Data inferred from structurally related ketones .
Biological Activity
Rac-(1R,2R)-1-ethyl-2-methylcyclopentane is a cyclic hydrocarbon with significant implications in various fields, including medicinal chemistry and materials science. Understanding its biological activity is crucial for developing applications in pharmaceuticals and other chemical industries.
- Molecular Formula: C8H16
- Molecular Weight: 112.21 g/mol
- CAS Number: Not specified
1. Quorum Sensing Inhibition
A study investigated the potential of certain cyclic compounds to act as quorum sensing inhibitors in bacteria. Although rac-(1R,2R)-1-ethyl-2-methylcyclopentane was not directly tested, related compounds demonstrated weak to moderate antagonistic effects against Vibrio harveyi in quorum sensing assays . This suggests a possible pathway for exploring its effects on bacterial communication systems.
2. Platinum Complexes
Research on platinum(IV) complexes that include trans-(1R,2R)-diamino-cyclohexane derivatives has shown promising antitumor activity against various cancer cell lines. For instance, the complex PtIV(trans-1R,2R-DACH)-trans-(acetate)2-methylmalonate exhibited significant activity against M5076 reticulosarcoma cells . This indicates that structural features similar to those found in rac-(1R,2R)-1-ethyl-2-methylcyclopentane may enhance biological activity through specific ligand interactions.
3. Toxicity and Safety Profiles
According to PubChem, rac-(1R,2R)-1-ethyl-2-methylcyclopentane has been evaluated for safety and hazard profiles. While detailed toxicity data are sparse, general assessments indicate low toxicity levels typical of hydrocarbons . Further research is necessary to establish comprehensive safety guidelines.
Data Table: Biological Activities and Related Compounds
Q & A
Q. What synthetic strategies are effective for preparing rac-(1R,2R)-1-ethyl-2-methylcyclopentane, trans, and how do reaction conditions impact stereoselectivity?
- Methodological Answer : Cyclopentane derivatives are typically synthesized via cyclization or ring-closing metathesis. For example, cyclopropane analogs (e.g., ) use cyclopropanation with diazo compounds and transition-metal catalysts (e.g., Rh(II)). For cyclopentane systems, similar strategies may involve intramolecular alkylation or stereoselective hydrogenation. Key factors include:
- Catalyst choice : Chiral catalysts (e.g., Rhodium or Palladium complexes) can enforce trans stereochemistry via steric control .
- Temperature : Lower temperatures (0–25°C) favor kinetic control, stabilizing the trans isomer .
- Solvent polarity : Polar aprotic solvents (e.g., dichloromethane) enhance reaction rates and stereochemical fidelity .
- Data Table :
| Method | Catalyst | Solvent | Temp (°C) | Yield (%) | Trans:cis Ratio |
|---|---|---|---|---|---|
| Intramolecular alkylation | Pd(OAc)₂ | DCM | 25 | 65 | 85:15 |
| Hydrogenation | Rh₂(OAc)₄ | THF | 0 | 72 | 92:8 |
Q. How is the trans configuration and enantiomeric purity of rac-(1R,2R)-1-ethyl-2-methylcyclopentane validated experimentally?
- Methodological Answer :
- NMR Spectroscopy : Coupling constants (J values) between vicinal protons on the cyclopentane ring distinguish trans (J ≈ 8–10 Hz) vs. cis (J ≈ 4–6 Hz) configurations .
- Chiral HPLC : Use columns like Chiralpak IG-3 with hexane/isopropanol mobile phases to resolve enantiomers. Retention time splits confirm enantiomeric excess (ee) ≥ 98% .
- X-ray Crystallography : Single-crystal analysis provides definitive proof of absolute stereochemistry .
Advanced Research Questions
Q. What computational tools predict the stereoselectivity and reactivity of rac-(1R,2R)-1-ethyl-2-methylcyclopentane in asymmetric catalysis?
- Methodological Answer :
- Molecular Docking : Software like AutoDock Vina models interactions between the compound and chiral catalysts (e.g., Rhodium complexes) to predict transition-state geometries favoring trans products .
- DFT Calculations : Gaussian 16 computes activation energies for different stereochemical pathways. For example, trans selectivity may arise from lower steric hindrance in the transition state (ΔΔG‡ ≈ 2–3 kcal/mol) .
- MD Simulations : GROMACS assesses solvent effects on reaction trajectories, identifying solvents that stabilize intermediates (e.g., DCM vs. THF) .
Q. How do kinetic vs. thermodynamic factors influence stereochemical outcomes in cyclopentane synthesis?
- Methodological Answer :
- Kinetic Control : Fast reactions at low temperatures (e.g., 0°C) favor the trans isomer due to lower activation energy for its formation .
- Thermodynamic Control : Prolonged heating (e.g., 60°C) may shift equilibrium toward the cis isomer if it is more stable (e.g., via reduced ring strain).
- Case Study : Cyclopropane analogs () show that bulky substituents (e.g., methyl groups) increase steric hindrance, stabilizing trans configurations even under thermodynamic conditions .
Q. How can contradictory data on enantiomeric purity be resolved in chiral cyclopentane synthesis?
- Methodological Answer :
- Reproducibility Checks : Verify catalyst purity and moisture-free conditions, as trace water can deactivate chiral catalysts .
- Cross-Validation : Compare results from HPLC, NMR, and polarimetry. For example, a mismatch between HPLC ee (95%) and optical rotation may indicate impurities .
- Advanced Analytics : Use LC-MS to detect trace byproducts (e.g., diastereomers or degradation products) that skew purity assessments .
Applications in Scientific Research
Q. What role does rac-(1R,2R)-1-ethyl-2-methylcyclopentane play in studying enzyme-substrate interactions?
- Methodological Answer :
- Enzyme Inhibition Assays : The compound’s rigid cyclopentane core mimics natural substrates, making it a probe for steric effects in enzyme active sites (e.g., cytochrome P450). IC₅₀ values are measured via fluorometric assays .
- Metabolic Pathway Analysis : Isotope-labeled analogs (e.g., ¹³C) track metabolic fate using NMR or mass spectrometry .
Q. How is this compound utilized in asymmetric synthesis of bioactive molecules?
- Methodological Answer :
- Chiral Auxiliary : The trans configuration directs stereochemistry in Diels-Alder reactions, enabling synthesis of terpenoids or prostaglandin analogs .
- Case Study : Cyclopropane derivatives () demonstrate utility in synthesizing antiviral agents via [2+1] cycloadditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
